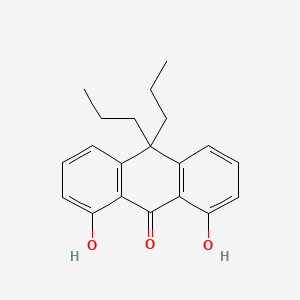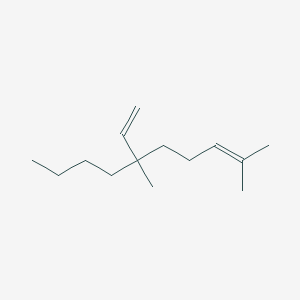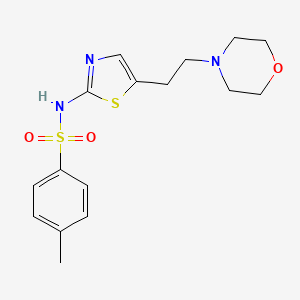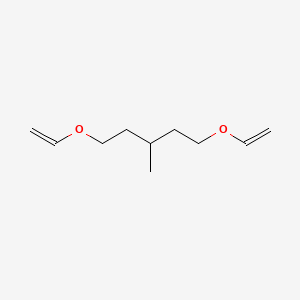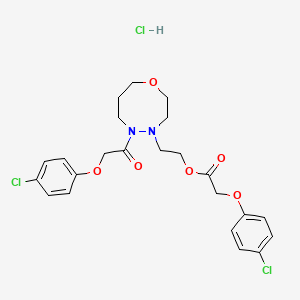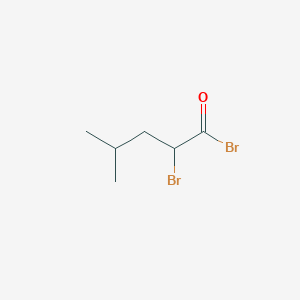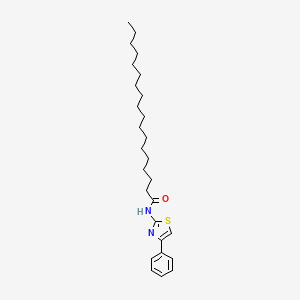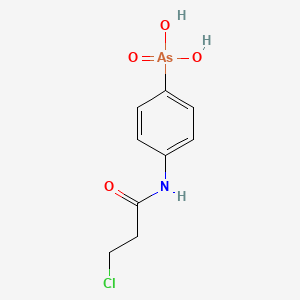
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- is an organoarsenic compound. Arsonic acids are a subset of organoarsenic compounds defined as oxyacids where a pentavalent arsenic atom is bonded to two hydroxyl groups, a third oxygen atom (this one with a double bond), and an organic substituent . These compounds are known for their toxicity and potential carcinogenicity .
Preparation Methods
The synthesis of arsonic acids typically involves the Béchamp reaction, which is an electrophilic aromatic substitution reaction using arsenic acid as the electrophile . The reaction proceeds according to this idealized stoichiometry:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
This method is commonly used for the preparation of various arsonic acids from activated aromatic substrates .
Chemical Reactions Analysis
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of various organoarsenic compounds and as a reagent in organic synthesis.
Biology: It is used in studies related to the toxicity and carcinogenicity of arsenic compounds.
Industry: Arsonic acids have been used as feed additives in poultry to promote growth and prevent diseases.
Mechanism of Action
The mechanism of action of arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- involves its interaction with cellular components, leading to toxicity. The compound can interfere with cellular respiration and enzyme function by binding to thiol groups in proteins and enzymes . This binding disrupts normal cellular processes and can lead to cell death.
Comparison with Similar Compounds
Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- can be compared with other similar compounds such as:
Arsanilic acid: An amino derivative of phenylarsonic acid used in veterinary medicine.
Methylarsonic acid: A methyl derivative of arsonic acid used in various industrial applications.
Phenylarsonic acid: A phenyl derivative of arsonic acid used in organic synthesis.
These compounds share similar chemical structures and properties but differ in their specific applications and toxicity profiles.
Properties
CAS No. |
74175-13-6 |
|---|---|
Molecular Formula |
C9H11AsClNO4 |
Molecular Weight |
307.56 g/mol |
IUPAC Name |
[4-(3-chloropropanoylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C9H11AsClNO4/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14,15)16/h1-4H,5-6H2,(H,12,13)(H2,14,15,16) |
InChI Key |
LGRMZWYTYKGHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


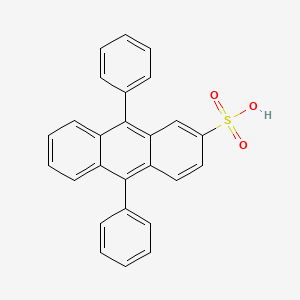

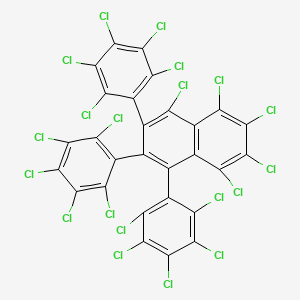
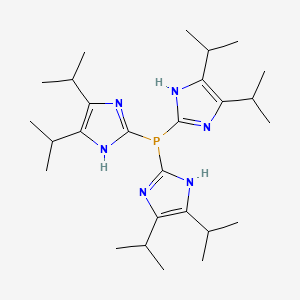
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
